molecular formula C16H23ClN2O B586508 Dehydro Oxymetazoline Hydrochloride CAS No. 205035-03-6

Dehydro Oxymetazoline Hydrochloride

Cat. No.: B586508
CAS No.: 205035-03-6
M. Wt: 294.823
InChI Key: UOAYBLRUWGMAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Oxymetazoline Hydrochloride involves the reaction of oxymetazoline with hydrogen chloride to form the hydrochloride salt . The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Dehydro Oxymetazoline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Biological Activity

Dehydro oxymetazoline hydrochloride is a derivative of oxymetazoline, a well-known α-adrenergic agonist primarily used for its vasoconstrictive properties in treating nasal congestion and ocular conditions. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and potential side effects based on diverse scientific literature.

This compound functions primarily as an agonist at both α1- and α2-adrenergic receptors. The compound's affinity for these receptors is critical for its pharmacological effects:

  • α1-Adrenergic Receptors : Activation leads to vasoconstriction, reducing blood flow in targeted areas. This mechanism is beneficial in alleviating nasal congestion.
  • α2-Adrenergic Receptors : Stimulation can inhibit norepinephrine release, contributing to its therapeutic effects in various conditions.

The binding affinity of dehydro oxymetazoline for these receptors is comparable to that of oxymetazoline, with notable selectivity towards the α2 subtype, which enhances its efficacy in specific applications such as treating facial erythema associated with rosacea and acquired blepharoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : The compound is readily absorbed across mucosal membranes. In clinical studies, maximum plasma concentrations (Cmax) following topical application ranged from 30.5 pg/mL to 68.8 pg/mL depending on the dosage and frequency of administration .
  • Distribution : Approximately 56.7% to 57.5% of dehydro oxymetazoline is bound to human plasma proteins .
  • Metabolism : The metabolism pathway remains largely unexplored; however, it is expected to follow similar routes as oxymetazoline, involving hepatic metabolism.
  • Excretion : Primarily eliminated through renal pathways.

Clinical Applications

This compound has been investigated for various clinical applications:

  • Nasal Congestion Relief : As an intranasal spray, it provides rapid relief from nasal congestion due to colds or allergies.
  • Ocular Conditions : Used in eye drops to treat redness associated with minor irritations.
  • Facial Erythema : Demonstrated efficacy in reducing facial redness associated with rosacea.

Clinical trials have shown that formulations containing dehydro oxymetazoline are well tolerated with minimal systemic side effects .

Study 1: Efficacy in Blepharoptosis

A randomized double-masked trial evaluated the safety and efficacy of dehydro oxymetazoline (0.1%) in patients with acquired blepharoptosis over a period of 14 to 84 days. Results indicated significant improvement in eyelid position with a treatment-emergent adverse event (TEAE) incidence similar to the vehicle group (31.2% vs. 30.6%)—most TEAEs were mild to moderate .

Study 2: Systemic Effects

A study investigating systemic side effects involved two groups of rats treated with either saline or dehydro oxymetazoline over four weeks. Histopathological examinations revealed ischemic changes in the dehydro oxymetazoline group compared to controls, indicating potential systemic effects that warrant further investigation .

Safety Profile

The safety profile of this compound has been assessed through various clinical trials:

  • Adverse Effects : Commonly reported TEAEs include local irritation such as dry eye and conjunctival hyperemia but are generally mild and self-limiting.
  • Serious Adverse Events : Rare occurrences have been noted but were not conclusively linked to the treatment .

Properties

IUPAC Name

6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYBLRUWGMAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747459
Record name 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205035-03-6
Record name 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.